N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN4OS2/c14-7-3-1-4-8-10(7)15-13(21-8)16-12-18-17-11(19-12)9-5-2-6-20-9/h1-6H,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUHAWQFOYMUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: Starting with a fluorinated aniline derivative, the benzothiazole ring is formed through a cyclization reaction with sulfur and an oxidizing agent.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Oxidation
The thiophene ring and sulfur-containing moieties (e.g., benzothiazole) are susceptible to oxidation. Potassium permanganate or other strong oxidizing agents may convert sulfur to sulfoxide/sulfone derivatives.
Reduction
NaBH₄ or LiAlH₄ can reduce oxadiazole rings, though selectivity depends on steric and electronic factors. Partial reduction may yield imidazoline intermediates.
Substitution Reactions
-
Electrophilic substitution : The benzothiazole’s aromatic ring undergoes reactions at position 4 (fluorinated) or 6. Halogenation or nitration is possible but may require activating groups .
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Nucleophilic substitution : The oxadiazole’s nitrogen centers may participate in displacement reactions, though steric hindrance limits reactivity .
Hydrolysis
Under acidic or basic conditions, the oxadiazole ring may hydrolyze to form amide or urea derivatives. This reaction is accelerated by heat or catalytic acids.
Analytical Characterization
Table 2: Analytical Techniques
Mechanistic Insights
The compound’s reactivity stems from:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds containing benzo[d]thiazole and thiophene structures exhibit promising antimicrobial properties. The presence of the oxadiazole ring enhances the biological activity, making it a potential candidate for developing new antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its utility in treating infections caused by resistant pathogens .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Several studies have reported that derivatives of benzo[d]thiazole and thiophene exhibit cytotoxic effects against cancer cell lines. The mechanism of action may involve the induction of apoptosis or disruption of cellular signaling pathways, making this compound a candidate for further exploration in cancer therapeutics.
3. Anti-inflammatory Effects
Recent findings suggest that N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .
Material Science Applications
1. Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be leveraged in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications by modifying its chemical structure to enhance charge transport properties .
2. Sensors
Due to its fluorescence properties, the compound can be utilized in sensor technology for detecting various analytes. Its integration into sensor devices could lead to advancements in environmental monitoring and biomedical diagnostics .
Agricultural Chemistry Applications
1. Pesticide Development
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Preliminary studies indicate that derivatives may exhibit herbicidal activity against common agricultural weeds, providing a basis for developing environmentally friendly agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions on the Benzothiazole Ring
(a) N106 (N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine)
- Structural Differences : Replaces the 4-fluorine with a 4-methoxy group and substitutes thiophene with a 4-methoxyphenyl ring.
- Biological Activity: Enhances SERCA2a SUMOylation, improving cardiac contractility in heart failure models.
(b) Triphenylamine-Benzothiazole Derivatives (e.g., Compounds 1–3 in –4)
- Structural Differences : Replace the oxadiazole-thiophene moiety with triphenylamine groups.
- Photophysical Properties : Exhibit temperature-dependent fluorescence switching between LE (locally excited) and TICT (twisted intramolecular charge-transfer) states in polar solvents. Quantum yields and lifetimes vary with solvent polarity .
- Key Insight : The absence of oxadiazole-thiophene reduces cytotoxicity but introduces tunable optoelectronic properties.
Modifications on the 1,3,4-Oxadiazole Ring
(a) N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (Compound 101)
- Structural Differences : Lacks the benzothiazole group; instead, the oxadiazole is linked to a 2,4-dimethylphenylamine and 4-methoxyphenyl.
- Cytotoxic Activity: Demonstrates potent growth inhibition (GP values 15.43–39.77) against leukemia (K-562), melanoma (MDA-MB-435), and breast cancer (T-47D) cell lines .
- Key Insight : Bulky aryl substituents on oxadiazole enhance anticancer activity, but the absence of benzothiazole limits target specificity.
(b) N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (Compound 118)
- Structural Differences : Substitutes thiophene with pyridine and introduces a chlorobenzylidene group.
- Anticancer Activity : IC50 values of 1.1–1.5 µM against cancer cells, comparable to standard drugs .
- Key Insight : Pyridine and chlorobenzylidene groups may improve DNA intercalation or kinase inhibition compared to thiophene.
Thiophene-Containing Analogs
(a) 4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and findings.
Chemical Structure and Properties
The compound features a unique molecular structure that combines a fluorobenzo[d]thiazole moiety with a thiophene ring and an oxadiazole group. Its molecular formula is with a molecular weight of approximately 251.27 g/mol. The presence of these heterocyclic components contributes to its reactivity and biological activity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, benzothiazole derivatives are known for their effectiveness against various bacterial strains.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Benzothiazole Core | Antimicrobial |
| Thienopyridine Derivatives | Thiophene + Pyridine | Anticancer |
| Oxadiazole Compounds | Oxadiazole Core | Antimicrobial |
Research has shown that compounds with similar structures exhibit significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. For instance, derivatives containing oxadiazole rings have demonstrated cytotoxic effects against multiple cancer cell lines .
In a comparative study, several synthesized oxadiazole derivatives were tested against cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The results indicated that certain modifications in the chemical structure significantly enhanced their potency:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.06 |
| Compound B | HT29 | 0.10 |
| Compound C | SKOV3 | 0.25 |
The above data reflects the ongoing research into optimizing these compounds for better therapeutic efficacy.
The biological activity of this compound is believed to involve interaction with specific biological targets such as enzymes or DNA. Molecular docking studies suggest that the compound may bind effectively to target sites involved in critical cellular processes .
Case Studies
- Antimicrobial Efficacy : A study conducted on synthesized derivatives showed that modifications to the thiophene and oxadiazole groups resulted in enhanced antimicrobial activity against Candida albicans and E. coli. The most effective derivative exhibited an inhibition zone diameter greater than 20 mm in disk diffusion assays.
- Cytotoxicity Against Cancer Cells : In vitro tests revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The study reported a significant increase in caspase activity correlating with increased concentrations of the compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine?
- Methodological Answer : The synthesis typically involves cyclization of hydrazide intermediates using phosphoryl chloride (POCl₃) as a cyclizing agent. For example, substituted benzoic acid hydrazides can be cyclized under reflux conditions (120°C) to form the oxadiazole core . The fluorobenzo[d]thiazol-2-amine moiety is introduced via nucleophilic substitution, where 4-fluorobenzo[d]thiazol-2-amine reacts with a pre-formed oxadiazole intermediate in the presence of a base like triethylamine .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structural integrity, with aromatic protons in the benzo[d]thiazole (δ 7.2–8.1 ppm) and thiophene (δ 6.8–7.5 ppm) moieties .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) using instruments like Orbitrap Fusion Lumos provides accurate molecular ion ([M+H]⁺) identification .
- X-ray Diffraction (XRD) : Single-crystal XRD (e.g., MoKα radiation, λ = 0.71073 Å) resolves the crystal lattice parameters (e.g., space group I 1 2/a 1) and confirms stereochemistry .
Advanced Research Questions
Q. How can regioselectivity challenges during oxadiazole ring formation be addressed?
- Methodological Answer : Regioselectivity is influenced by reaction conditions. For instance, using microwave-assisted synthesis (100–150°C, 10–30 min) enhances reaction efficiency and reduces byproducts compared to conventional heating . Catalytic additives like iodine in KI or sulfuric acid can direct cyclization toward the desired 1,3,4-oxadiazole isomer . Monitoring reaction progress via TLC or HPLC ensures optimal yield .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives by modifying the thiophene (e.g., 5-bromo-thiophene) or benzo[d]thiazole (e.g., 4-chloro substitution) groups .
- In Vitro Assays : Evaluate anticancer activity using MTT assays (e.g., IC₅₀ against HeLa cells) or antimicrobial activity via MIC (minimum inhibitory concentration) testing .
- Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like EGFR or tubulin .
Q. How can discrepancies in reported biological activity data be resolved?
- Methodological Answer :
- Standardized Assays : Use validated cell lines (e.g., NCI-60 panel) and consistent protocols (e.g., 48-h exposure time) to minimize variability .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to account for differences in bioavailability .
- Data Cross-Validation : Compare results across multiple studies (e.g., antitumor activity in Wu et al. vs. antimicrobial data in PubChem entries) and validate via orthogonal methods like flow cytometry .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst) .
- Quality Control : Purity assessment via HPLC (≥95%) and elemental analysis (C, H, N, S within ±0.3% of theoretical) are mandatory .
- Advanced Characterization : Dynamic light scattering (DLS) and differential scanning calorimetry (DSC) assess physicochemical stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
